An In-depth Technical Guide to the Physicochemical Characterization of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
An In-depth Technical Guide to the Physicochemical Characterization of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Introduction
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a chiral synthetic intermediate, holds significance in pharmaceutical development, notably as a known impurity in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor.[1] A thorough understanding of its physical properties is paramount for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the experimental determination of the key physical properties of this compound, addressing the current gap in publicly available data. While direct experimental values for properties such as melting point, boiling point, and solubility are not readily found in the literature, this document outlines robust, field-proven methodologies for their determination, ensuring scientific integrity and reproducibility.
This guide is structured to empower researchers, scientists, and drug development professionals with the necessary protocols and theoretical underpinnings to fully characterize (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine.
Core Physicochemical Properties: A Framework for Determination
The fundamental physical properties of a compound dictate its behavior in various chemical and physical processes. For (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, the following properties are of primary interest.
| Property | Description | Significance in Drug Development |
| Molecular Formula | The empirical formula representing the number of atoms of each element in a molecule. | Foundational for molecular weight calculation and elemental analysis. |
| Molecular Weight | The mass of one mole of the substance. | Essential for stoichiometric calculations in synthesis and analysis. |
| Physical Form | The physical state of the compound at standard temperature and pressure (e.g., solid, liquid, oil). | Influences handling, storage, and formulation strategies. |
| Melting Point | The temperature at which a solid turns into a liquid at atmospheric pressure. | A key indicator of purity; a sharp melting point range is characteristic of a pure compound. |
| Boiling Point | The temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. | Important for purification by distillation, though decomposition may occur before boiling. |
| Solubility | The ability of a substance to dissolve in a solvent to form a homogeneous solution. | Critical for designing reaction conditions, purification methods, and formulation development. |
| Purity | The percentage of the desired compound in a sample. | A regulatory requirement and crucial for ensuring the safety and efficacy of the final drug product. |
Table 1: Key Physicochemical Properties and Their Significance
Based on available data from chemical suppliers and databases, the foundational properties of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine are established as follows:
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂N₂ | [1] |
| Molecular Weight | 218.34 g/mol | [1] |
| Physical Form | Solid | |
| CAS Number | 1354621-59-2 | [1] |
Table 2: Known Foundational Properties
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the critical physical properties of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine.
Melting Point Determination
The melting point is a crucial thermal characteristic. Two primary methods are recommended for its accurate determination.
This traditional and widely used method provides a visual determination of the melting range.[2]
Protocol:
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Sample Preparation:
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Ensure the sample of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is thoroughly dried to remove any residual solvent, which can depress the melting point.
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Finely powder a small amount of the sample.
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Introduce the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.[3]
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Apparatus Setup:
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Use a calibrated melting point apparatus with a suitable heating block or oil bath.
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Insert the capillary tube into the apparatus.
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Measurement:
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Heat the sample at a moderate rate to approximately 15-20°C below the expected melting point.
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Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
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Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.
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DSC offers a more quantitative and automated approach to determining the melting point and other thermal transitions.
Protocol:
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Sample Preparation:
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Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.
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Hermetically seal the pan to prevent any loss of volatile components.
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Instrument Setup:
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Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
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Place the sealed sample pan and an empty reference pan into the DSC cell.
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Thermal Analysis:
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Heat the sample at a controlled rate, typically 5-10°C/min, under an inert nitrogen atmosphere.
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The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram.
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Figure 1: Workflow for Melting Point Determination by DSC.
Solubility Assessment
Determining the solubility in various solvents is critical for purification and formulation. The shake-flask method is the gold standard for equilibrium solubility determination.
Protocol:
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Solvent Selection: Choose a range of solvents relevant to potential applications, such as water, methanol, ethanol, dichloromethane, and ethyl acetate.
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Equilibrium Saturation:
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Add an excess amount of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine to a known volume of the selected solvent in a sealed vial.
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Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis:
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After equilibration, allow the undissolved solid to settle.
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Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any particulate matter.
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Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
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Figure 2: Shake-Flask Method for Solubility Determination.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable technique for assessing the purity of pharmaceutical intermediates. A reverse-phase HPLC method is generally suitable for a compound of this nature.
Protocol:
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Chromatographic System:
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Column: A C18 stationary phase is a common starting point.
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Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
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Detector: UV detection at a wavelength where the compound exhibits significant absorbance (the benzyl group should provide a chromophore).
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Sample Preparation:
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Prepare a stock solution of the sample in a suitable solvent (e.g., a mixture of the mobile phase components).
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Prepare a series of dilutions to establish the linearity of the method.
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Analysis:
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Inject the prepared sample and standards onto the HPLC system.
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The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
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Figure 3: Workflow for Purity Determination by HPLC.
Conclusion
While specific, experimentally determined physical property data for (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine remains elusive in publicly accessible literature, this guide provides a robust framework for its comprehensive characterization. The detailed protocols for determining melting point, solubility, and purity are based on established, reliable analytical techniques. By adhering to these methodologies, researchers and drug development professionals can generate the critical data necessary for informed decision-making throughout the drug development lifecycle. The principles of scientific integrity and experimental rigor outlined herein will ensure the generation of high-quality, reproducible data, ultimately contributing to the development of safe and effective pharmaceuticals.
